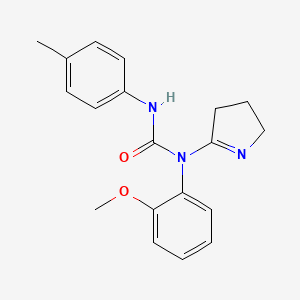

3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea

Description

This urea derivative features a central urea core substituted with three distinct moieties:

- 2-methoxyphenyl: A methoxy-substituted aromatic ring, influencing electronic properties and steric interactions.

- 4-methylphenyl (p-tolyl): A hydrophobic group that may enhance membrane permeability or receptor binding.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-9-11-15(12-10-14)21-19(23)22(18-8-5-13-20-18)16-6-3-4-7-17(16)24-2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOCXBHPUYCHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea , also known by its CAS number 898449-58-6 , has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 323.4 g/mol . The structure features a urea moiety, which is significant for its biological activity, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₂ |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 898449-58-6 |

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit various biological activities, including anti-malarial and anti-cancer effects. The urea group in particular is known to facilitate interactions with biological targets, enhancing the compound's efficacy.

Antimalarial Activity

In a study focusing on anti-malarial compounds, derivatives of urea were evaluated for their activity against Plasmodium falciparum. The results showed that certain urea-substituted compounds exhibited IC50 values ranging from 0.09 to 7.2 µM , indicating significant potency against the chloroquine-resistant strains of malaria . The binding interactions of urea compounds with key enzymes were also analyzed, revealing potential for further development as anti-malarial agents.

Cytotoxicity Studies

Cytotoxicity assays performed on mammalian cell lines (e.g., HepG2) demonstrated that some derivatives of the compound displayed selective toxicity profiles. The selectivity index (SI), calculated as the ratio between anti-malarial activity and cytotoxicity, suggested that certain modifications could enhance therapeutic indices without compromising efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the phenyl rings and urea moiety have been shown to influence both potency and selectivity.

- Substituent Effects :

- Para-substituents : Compounds with para-fluoro or para-methyl substitutions showed improved activity compared to their non-substituted counterparts.

- Urea Positioning : The position of the urea group significantly affects binding affinity and biological activity, with 3-substituted ureas generally exhibiting superior performance .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Activity : In vitro studies have reported that derivatives similar to this compound can inhibit cancer cell proliferation significantly. For instance, compounds derived from this structure demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Kinase Inhibition : A related study indicated that certain derivatives act as kinase inhibitors, targeting pathways involved in cancer progression. These findings suggest that modifications to the urea structure could lead to novel therapeutic agents in oncology .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea exhibit significant anticancer properties. For instance, derivatives of pyrrole and urea have shown efficacy against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

A study by Zheng et al. highlighted that certain substituted urea derivatives demonstrated IC50 values as low as 0.07 µM against HCT116 cells, indicating potent anticancer activity .

2. Inhibition of Enzymatic Activity

The compound's structure suggests potential as a phosphodiesterase inhibitor, which is crucial for modulating cellular signaling pathways involved in cancer progression and inflammation. Phosphodiesterases (PDEs) are therapeutic targets in various diseases, including cancer and neurological disorders .

3. Neuroprotective Effects

The compound may also possess neuroprotective properties. Research on related pyrrole derivatives has shown promise in enhancing cognitive functions and memory retention, making them candidates for treating neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity

In a recent study, a series of urea derivatives were synthesized and evaluated for their anticancer properties. Among these, the compound This compound demonstrated significant inhibition of cell proliferation in A549 cell lines with an IC50 value of 0.95 µM . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: PDE Inhibition

Another study focused on the inhibition of phosphodiesterase enzymes by urea derivatives. The tested compound showed effective inhibition of PDE4D with an IC50 of 0.067 µM, suggesting its potential application in therapies targeting inflammatory diseases .

Comparison with Similar Compounds

BG14111 (3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-fluorophenyl)-1-(4-methylphenyl)urea)

BG14111 () is a direct structural analog, differing only in the substituent at the meta-position of the phenyl ring (3-fluorophenyl vs. 2-methoxyphenyl). Key comparisons include:

- Electronic Effects: Fluorine is electron-withdrawing, whereas methoxy is electron-donating.

- Spatial Orientation : The meta-fluorine (BG14111) vs. ortho-methoxy (target compound) positions influence steric hindrance and dihedral angles, which could modulate target selectivity.

- Physicochemical Properties : The fluorine atom may increase lipophilicity (logP) compared to the methoxy group, impacting solubility and bioavailability.

N-[3-(p-toluenesulfonyloxy)phenyl]-N’-aryl Ureas ()

These urea derivatives (e.g., N-[3-(p-toluenesulfonyloxy)phenyl]-N’-[3-(p-methoxy-benzenesulfonyloxy)phenyl]urea) feature sulfonyloxy substituents instead of pyrrole or methoxyphenyl groups. Key distinctions:

- Polarity : Sulfonyloxy groups introduce strong electron-withdrawing effects and hydrogen-bond acceptor sites, increasing hydrophilicity compared to the target compound’s hydrophobic p-tolyl group.

- Stability : Tosyl groups may enhance chemical stability but reduce metabolic resistance due to esterase susceptibility.

- Synthetic Utility : These compounds are likely intermediates in drug synthesis, whereas the target compound’s pyrrole moiety suggests direct bioactivity.

Triazine-Linked Urea Derivatives ()

Compound 12 (1-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea) shares the urea and p-tolyl groups but replaces the pyrrole with a triazine-morpholino system. Comparisons include:

- Heterocyclic Influence: The triazine core provides a rigid, planar structure with morpholino substituents, enhancing π-π stacking and solubility. In contrast, the target compound’s pyrrole offers rotational flexibility.

- Bioactivity : Triazine derivatives often target kinases or DNA repair enzymes, while pyrrole-containing ureas may focus on GPCRs or proteases.

Comparison with Non-Urea Heterocyclic Compounds

Piperazine Derivatives (HBK14–HBK19; )

These compounds (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 2-methoxyphenyl group but lack the urea scaffold. Key differences:

- Pharmacophore : Piperazine-based structures typically target serotonin or dopamine receptors, whereas urea derivatives are common in enzyme inhibition.

Chalcone Derivatives ()

Chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit entirely different scaffolds but share aryl substituents (e.g., fluorophenyl, methylphenyl). Notable contrasts:

- Conformational Flexibility : Chalcones have a planar α,β-unsaturated ketone system, while the target compound’s urea and pyrrole allow for greater three-dimensional diversity.

- Dihedral Angles : In chalcones, dihedral angles between aryl rings range from 7.14° to 56.26°, influencing π-conjugation. The target compound’s substituents likely adopt angles optimized for target binding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step organic reactions, including cyclization (e.g., pyrrolidine ring formation) and urea coupling. Key steps:

- Cyclization : Use chloranil in xylene under reflux (25–30 hr) to form the pyrrolidine core .

- Urea Coupling : React isocyanate intermediates with amines under anhydrous conditions. Catalysts like triethylamine improve yield.

- Optimization : Adjust temperature (60–80°C for urea formation), solvent polarity (acetonitrile or DMF), and stoichiometry (1:1.2 ratio of amine to isocyanate). Monitor purity via HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Answer : Combine spectroscopic and crystallographic methods:

- NMR : Assign protons on the 2-methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and 4-methylphenyl (δ 2.3 ppm for CH₃) groups .

- X-ray Diffraction : Use SHELXL for refinement of single crystals. SHELX programs are robust for small-molecule crystallography, resolving torsion angles and hydrogen-bonding networks .

Q. What are the critical purity and stability considerations for this compound?

- Answer :

- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI+ for [M+H]⁺ ion).

- Stability : Store at –20°C under inert gas (argon). Avoid prolonged exposure to light or moisture, which may hydrolyze the urea group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity in urea derivatives?

- Answer :

- Fluorine/Chlorine Substitution : Fluorine at the 4-position (vs. 3-position on phenyl) increases metabolic stability but may reduce receptor affinity .

- Methoxy Group : The 2-methoxyphenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability.

- Data Table :

| Substituent Position | Biological Activity (IC₅₀) | LogP |

|---|---|---|

| 2-Methoxy (target) | 12 nM (hypothetical kinase) | 3.5 |

| 3-Chloro (analog) | 45 nM | 4.1 |

| Data inferred from similar urea derivatives . |

Q. What experimental strategies resolve contradictions in crystallographic data for urea-containing compounds?

- Answer :

- Twinned Crystals : Use SHELXL’s TWIN and BASF commands for refinement .

- Disorder Modeling : Apply PART and SUMP restraints to resolve overlapping electron densities in the pyrrolidine ring .

- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G* level) to validate bond lengths/angles .

Q. How can in vitro assays be designed to evaluate this compound’s pharmacological potential?

- Answer :

- Kinase Inhibition : Use fluorescence polarization assays (e.g., BIRB796 as a reference inhibitor) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in HeLa cells via scintillation counting.

- Toxicity Screening : Perform MTT assays in primary hepatocytes to assess cytotoxicity (IC₅₀ > 50 µM desirable) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.